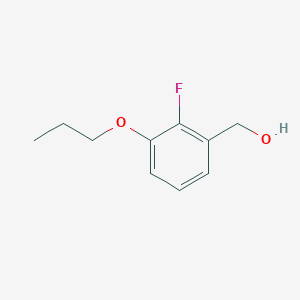
(2-Fluoro-3-propoxyphenyl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Fluoro-3-propoxyphenyl)methanol is an organic compound with the molecular formula C10H13FO2 and a molar mass of 184.21 g/mol It is a member of the benzyl alcohol family, characterized by the presence of a fluorine atom and a propoxy group attached to the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2-Fluoro-3-propoxyphenyl)methanol typically involves the reaction of 2-fluoro-3-propoxybenzaldehyde with a reducing agent such as sodium borohydride (NaBH4) in an appropriate solvent like methanol or ethanol. The reaction is carried out under controlled temperature conditions to ensure the selective reduction of the aldehyde group to a primary alcohol .
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of catalytic hydrogenation techniques. This method employs a catalyst such as palladium on carbon (Pd/C) to facilitate the reduction of 2-fluoro-3-propoxybenzaldehyde under hydrogen gas pressure. This approach is advantageous due to its scalability and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions: (2-Fluoro-3-propoxyphenyl)methanol undergoes various chemical reactions, including:
Oxidation: The primary alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be further reduced to form the corresponding alkane using strong reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium methoxide (NaOCH3) in methanol.
Major Products Formed:
Oxidation: 2-Fluoro-3-propoxybenzaldehyde, 2-Fluoro-3-propoxybenzoic acid.
Reduction: 2-Fluoro-3-propoxyphenylmethane.
Substitution: Various substituted benzyl alcohols depending on the nucleophile used.
Applications De Recherche Scientifique
(2-Fluoro-3-propoxyphenyl)methanol has several applications in scientific research:
Mécanisme D'action
The mechanism of action of (2-Fluoro-3-propoxyphenyl)methanol involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom enhances its lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The propoxy group may also play a role in its binding affinity to certain proteins, influencing its biological effects .
Comparaison Avec Des Composés Similaires
(2-Fluoro-3-methoxyphenyl)methanol: Similar structure but with a methoxy group instead of a propoxy group.
(2-Fluoro-3-ethoxyphenyl)methanol: Similar structure but with an ethoxy group instead of a propoxy group.
(2-Fluoro-3-butoxyphenyl)methanol: Similar structure but with a butoxy group instead of a propoxy group.
Uniqueness: (2-Fluoro-3-propoxyphenyl)methanol is unique due to the specific combination of the fluorine atom and the propoxy group, which imparts distinct chemical and physical properties. This combination can influence its reactivity, solubility, and biological activity, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C10H13FO2 |
|---|---|
Poids moléculaire |
184.21 g/mol |
Nom IUPAC |
(2-fluoro-3-propoxyphenyl)methanol |
InChI |
InChI=1S/C10H13FO2/c1-2-6-13-9-5-3-4-8(7-12)10(9)11/h3-5,12H,2,6-7H2,1H3 |
Clé InChI |
UTWIDDBPKLCDQF-UHFFFAOYSA-N |
SMILES canonique |
CCCOC1=CC=CC(=C1F)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



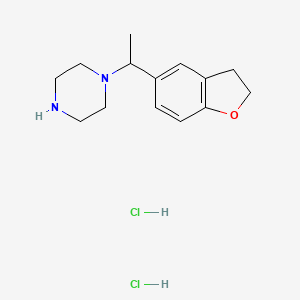
![N,N-bis[4-(2,2-diphenylethenyl)phenyl]-4-ethylbenzenamine](/img/structure/B14031683.png)
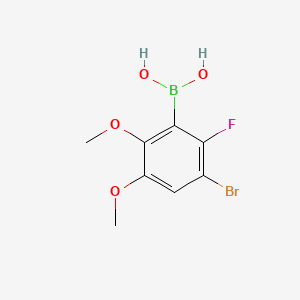

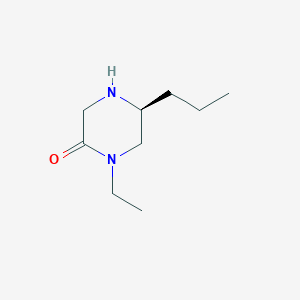

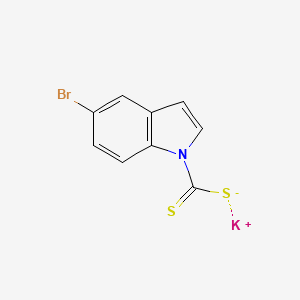
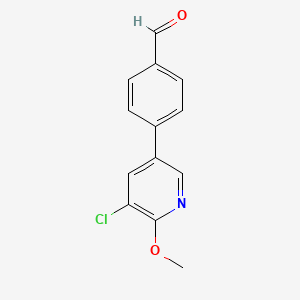
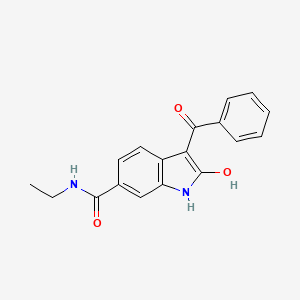
![(4R,6S)-4-(3-Fluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-C]pyridine-6-carboxylic acid](/img/structure/B14031726.png)
![ethyl 6-methyl-7-oxo-1-tosyl-6,7-dihydro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate](/img/structure/B14031734.png)
![6-amino-N-[(Z)-dimethylaminomethylideneamino]pyridine-2-carboxamide](/img/structure/B14031746.png)
![2-(Boc-amino)-6-chloroimidazo[1,2-b]pyridazine](/img/structure/B14031750.png)
